molecular formula C9H13BO3 B11909992 Methoxyethylbenzeneboronic acid, (+)- CAS No. 159752-39-3

Methoxyethylbenzeneboronic acid, (+)-

Cat. No.: B11909992
CAS No.: 159752-39-3
M. Wt: 180.01 g/mol
InChI Key: FQRNBDHINRHZRU-SSDOTTSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxyethylbenzeneboronic acid, (+)-, can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This method employs boronic acid derivatives and halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and functional group tolerant, making it suitable for the synthesis of various boronic acid derivatives .

Industrial Production Methods

Industrial production of Methoxyethylbenzeneboronic acid, (+)-, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of environmentally benign reagents and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methoxyethylbenzeneboronic acid, (+)-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Methoxyethylbenzeneboronic acid, (+)-, can yield boronate esters, while reduction can produce boranes .

Comparison with Similar Compounds

Methoxyethylbenzeneboronic acid, (+)-, can be compared with other boronic acid derivatives such as phenylboronic acid and methylboronic acid. While all these compounds share the boronic acid functional group, Methoxyethylbenzeneboronic acid, (+)-, is unique due to its methoxyethyl substituent, which imparts distinct reactivity and selectivity in chemical reactions . Similar compounds include:

Conclusion

Methoxyethylbenzeneboronic acid, (+)-, is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable reagent in various chemical reactions and scientific research endeavors.

Biological Activity

Methoxyethylbenzeneboronic acid, specifically the compound known as (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, is an organoboron compound that exhibits significant biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Methoxyethylbenzeneboronic acid features a boronic acid functional group attached to a phenyl ring with a methoxyethyl substituent. This unique structure enhances its solubility and reactivity compared to simpler boronic acids, making it a candidate for various medicinal applications.

Compound Name Structure Features Unique Aspects
Methoxyethylbenzeneboronic acidBoronic acid group with methoxyethyl substituentEnhanced solubility and reactivity
3,4-Dihydroxybenzeneboronic acidTwo hydroxyl groups on the benzene ringMore polar; used in different biological assays
Phenylboronic acidSimple phenyl groupPrimarily used in synthetic applications

Mechanisms of Biological Activity

The biological activity of methoxyethylbenzeneboronic acid is primarily linked to its ability to interact with specific proteins and enzymes. Boronic acids are known for their capacity to form reversible covalent bonds with diols, which facilitates various biochemical interactions. Key areas of interest include:

  • Proteasome Inhibition : Compounds containing boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is particularly relevant in cancer therapy where proteasome inhibitors are utilized to induce cell death in malignant cells.
  • Antioxidant Activity : Some derivatives of boronic acids exhibit strong antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress within cells .
  • Antiproliferative Effects : Studies have shown that certain derivatives demonstrate significant antiproliferative activity against various cancer cell lines, indicating potential applications in oncology .

Anticancer Activity

A notable study evaluated the antiproliferative effects of methoxyethylbenzeneboronic acid against several cancer cell lines. The results indicated that the compound exhibited IC50 values ranging from 2.2 to 5.3 µM across different cell types, demonstrating its potency as a potential anticancer agent. The study also highlighted that the observed biological activity was not solely due to oxidative stress inhibition but rather a complex interaction with cellular pathways .

Antimicrobial Properties

Another research effort focused on the antibacterial activity of methoxyethylbenzeneboronic acid derivatives against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was determined to be 8 µM, suggesting that these compounds could serve as leads for developing new antimicrobial agents .

Properties

CAS No.

159752-39-3

Molecular Formula

C9H13BO3

Molecular Weight

180.01 g/mol

IUPAC Name

[2-[(1R)-1-methoxyethyl]phenyl]boronic acid

InChI

InChI=1S/C9H13BO3/c1-7(13-2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3/t7-/m1/s1

InChI Key

FQRNBDHINRHZRU-SSDOTTSWSA-N

Isomeric SMILES

B(C1=CC=CC=C1[C@@H](C)OC)(O)O

Canonical SMILES

B(C1=CC=CC=C1C(C)OC)(O)O

Origin of Product

United States

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